
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a versatile chemical compound with a molecular weight of 303.8 g/mol and a purity of at least 95% . This compound is identified by the CAS number 2059967-20-1 . It belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
The synthesis of quinoline derivatives, including Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate, can be achieved through various methods. Recent advances in the synthesis of quinolines include green and clean syntheses using alternative reaction methods . These methods include:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Catalyst-based synthesis: Using recyclable and reusable catalysts, such as clay or other materials, to promote the reaction.
One-pot reactions: Combining multiple reaction steps into a single process, reducing the need for intermediate purification.
Solvent-free reactions: Conducting reactions without the use of solvents, which is more environmentally friendly.
Ionic liquids: Using ionic liquids as solvents or catalysts to enhance reaction efficiency.
Ultrasound-promoted synthesis: Utilizing ultrasound waves to increase reaction rates and yields.
Photocatalytic synthesis: Employing UV radiation to drive chemical reactions.
Analyse Des Réactions Chimiques
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride to remove oxygen-containing functional groups.
Substitution: Utilizing nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Applications De Recherche Scientifique
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate has a wide range of scientific research applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways . As a quinoline derivative, it may target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex and leading to cell death . This mechanism is similar to that of fluoroquinolones, which are widely used antibiotics.
Comparaison Avec Des Composés Similaires
Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and fluoroquinolones . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and mechanisms of action. For example:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds are valuable in drug research and development.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, leading to cell death.
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C17H18ClNO2 |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H18ClNO2/c1-3-12-13-8-7-11(18)9-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3 |
Clé InChI |
UYNDIGBTSQBCNU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC2=C1C=CC(=C2)Cl)C3CC3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{7-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13238377.png)

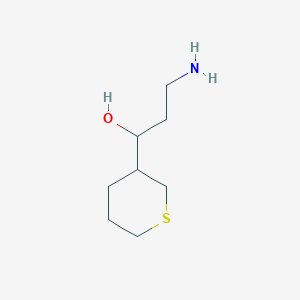
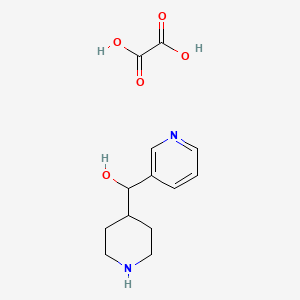
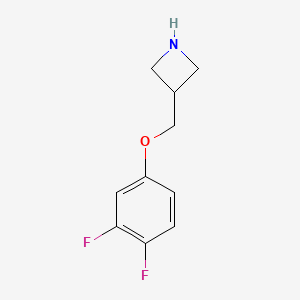
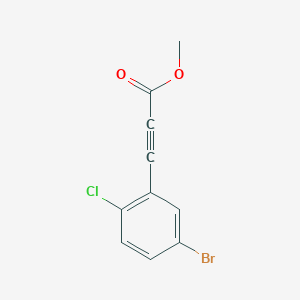

![4-(1-Aminoethyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B13238433.png)
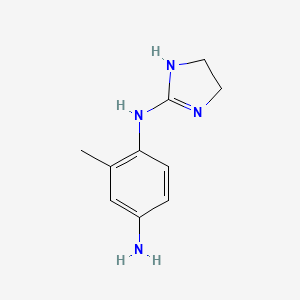

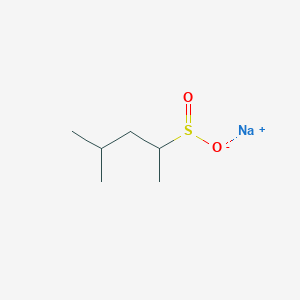

![3-[(Piperidin-2-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13238464.png)
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13238473.png)
